

In-Depth Technical Guide to 11-Methyltetradecanoyl-CoA: Properties, Metabolism, and Analysis

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Compound of Interest

Compound Name: 11-Methyltetradecanoyl-CoA

Cat. No.: B15549098

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic significance, and analytical methodologies for **11-Methyltetradecanoyl-CoA**. As a branched-chain acyl-CoA, this molecule plays a role in lipid metabolism and may be of interest in various research and drug development contexts. This document consolidates available data and presents general experimental protocols that can be adapted for the study of this specific acyl-CoA thioester.

Introduction

11-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA, an activated form of 11-methyltetradecanoic acid (also known as isopentadecanoic acid). Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β -oxidation and the biosynthesis of complex lipids.^[1] Branched-chain fatty acids and their CoA esters are found in various organisms and are involved in maintaining membrane fluidity and other cellular functions. Understanding the properties and behavior of specific branched-chain acyl-CoAs like **11-Methyltetradecanoyl-CoA** is crucial for elucidating their biological roles and potential as therapeutic targets or biomarkers.

Physical and Chemical Properties

Quantitative data for **11-Methyltetradecanoyl-CoA** is not readily available in dedicated public databases. However, properties can be estimated based on the data for its constituent fatty acid, 13-methyltetradecanoic acid, and the general characteristics of long-chain acyl-CoAs.

Table 1: Physical and Chemical Properties of **11-Methyltetradecanoyl-CoA** and its Corresponding Fatty Acid

Property	13-Methyltetradecanoic Acid	11-Methyltetradecanoyl-CoA (Calculated/Inferred)	Data Source
Synonyms	Isopentadecanoic acid, 13-Methylmyristic acid	Isopentadecanoyl-CoA	PubChem
Molecular Formula	C ₁₅ H ₃₀ O ₂	C ₃₆ H ₆₄ N ₇ O ₁₇ P ₃ S	Calculated
Molecular Weight	242.40 g/mol	991.91 g/mol	PubChem / Calculated
Melting Point	50.2 °C	Not available	ChemicalBook[2]
Boiling Point	189 °C (at 12 Torr)	Not available	ChemicalBook[2]
Solubility	Soluble in chloroform, ethanol, and ether.[2]	Expected to be soluble in water and mixtures of chloroform, methanol, and water.[3]	Inferred from similar long-chain acyl-CoAs[3]
Stability	Stable solid.	Store at -20°C in a freezer for up to three months. Aqueous solutions should be used within a day.[3]	Inferred from similar long-chain acyl-CoAs[3]

Note: The properties for **11-Methyltetradecanoyl-CoA** are largely inferred from general data on long-chain acyl-CoAs and calculated based on the structure of Coenzyme A and 13-methyltetradecanoic acid.

Experimental Protocols

Detailed experimental protocols specifically for **11-Methyltetradecanoyl-CoA** are not published. However, established methods for the synthesis and analysis of other long-chain acyl-CoAs can be adapted.

Chemical Synthesis of 11-Methyltetradecanoyl-CoA

A general method for the synthesis of acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A. One common method is the carbonyldiimidazole (CDI) activation method.^[4]

Materials:

- 11-Methyltetradecanoic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Coenzyme A (free acid)
- Tetrahydrofuran (THF), anhydrous
- Sodium bicarbonate (NaHCO_3) solution, 0.5 M
- Liquid nitrogen
- Lyophilizer

Procedure:

- Dissolve 1,1'-Carbonyldiimidazole (e.g., 4.2 mg, 0.026 mmol, 4 equivalents) in anhydrous THF (e.g., 200 μL).

- Add 11-methyltetradecanoic acid (e.g., 7.5 mg, 0.031 mmol, 4.8 equivalents) to the CDI solution.
- Stir the mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.
- In a separate tube, dissolve Coenzyme A (e.g., 5 mg, 0.0064 mmol, 1 equivalent) in 50 μL of 0.5 M NaHCO_3 solution.
- Add the Coenzyme A solution to the acyl-imidazole reaction mixture.
- Stir the reaction for another 45 minutes at room temperature.
- Flash freeze the reaction mixture in liquid nitrogen.
- Lyophilize the sample overnight to remove the solvent.
- The resulting powder is **11-Methyltetradecanoyl-CoA**, which can be dissolved in water or a suitable buffer for further use.
- The product should be purified, for example, by HPLC, and its identity confirmed by mass spectrometry.

Analysis of 11-Methyltetradecanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.

Sample Preparation (from cell pellets):

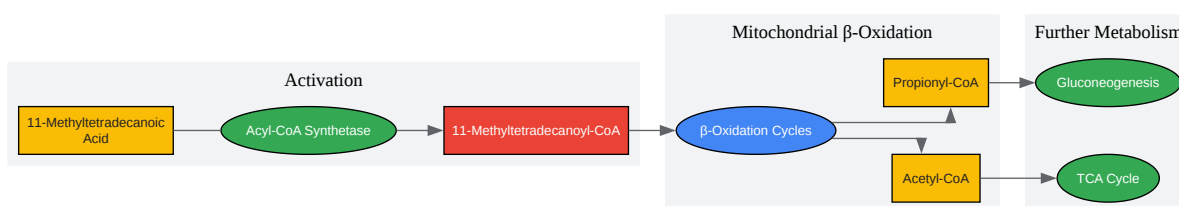
- Wash cell pellets with phosphate-buffered saline (PBS) and snap-freeze in liquid nitrogen.^[5]
- Add a cold extraction solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., a non-endogenous acyl-CoA like crotonoyl-CoA) to the cell pellet on ice.^[5]
- Mix thoroughly and centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.^[5]
- Transfer the supernatant to LC-MS vials for analysis.^[5]

LC-MS/MS Parameters (General Guidance):

- Liquid Chromatography: A C18 reversed-phase column is typically used with a gradient elution profile.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - A gradient from low to high organic phase is used to elute the acyl-CoAs.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification. For **11-Methyltetradecanoyl-CoA**, the precursor ion would be its $[M+H]^+$ ion, and characteristic product ions would be selected based on fragmentation patterns of similar acyl-CoAs. A common fragmentation involves the cleavage of the phosphopantetheine group.

Metabolic and Signaling Pathways

11-Methyltetradecanoyl-CoA, as a branched-chain acyl-CoA, is expected to enter the fatty acid β -oxidation pathway, although the specific enzymes involved may differ from those for straight-chain fatty acids. The degradation of branched-chain acyls can lead to the production of both acetyl-CoA and propionyl-CoA.[6]

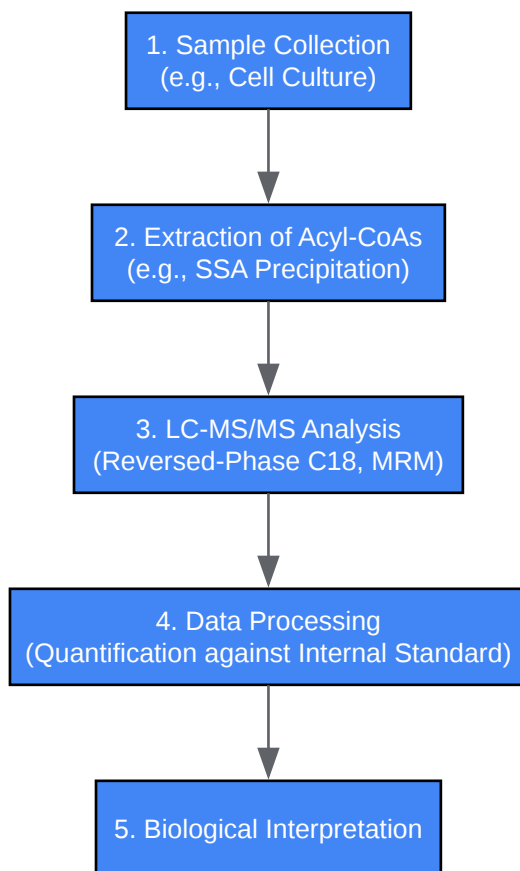


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Caption: General metabolic fate of a branched-chain fatty acyl-CoA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of **11-Methyltetradecanoyl-CoA** from a biological sample.



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Caption: A standard workflow for the analysis of **11-Methyltetradecanoyl-CoA**.

Conclusion

11-Methyltetradecanoyl-CoA is a molecule of interest in the field of lipid metabolism. While specific experimental data on this compound is limited, this guide provides a solid foundation for researchers by summarizing the properties of its constituent fatty acid and presenting adaptable protocols for its synthesis and analysis. The provided diagrams offer a visual representation of its metabolic context and a typical analytical workflow. Further research is

warranted to fully characterize the physical, chemical, and biological properties of **11-Methyltetradecanoyl-CoA**.

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